molecular formula C26H36O4 B14621402 (4-Butoxyphenyl) 4-nonoxybenzoate CAS No. 60161-38-8

(4-Butoxyphenyl) 4-nonoxybenzoate

Cat. No.: B14621402
CAS No.: 60161-38-8
M. Wt: 412.6 g/mol
InChI Key: JZXHMRKIBWALEV-UHFFFAOYSA-N
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Description

(4-Butoxyphenyl) 4-nonoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butoxy group attached to a phenyl ring and a nonoxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxyphenyl) 4-nonoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-butoxyphenol and 4-nonoxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxyphenyl) 4-nonoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(4-Butoxyphenyl) 4-nonoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Butoxyphenyl) 4-nonoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological pathways. The aromatic rings can participate in π-π interactions with proteins and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl) 4-nonoxybenzoate
  • (4-Ethoxyphenyl) 4-nonoxybenzoate
  • (4-Propoxyphenyl) 4-nonoxybenzoate

Uniqueness

(4-Butoxyphenyl) 4-nonoxybenzoate is unique due to the specific combination of butoxy and nonoxy groups, which confer distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

60161-38-8

Molecular Formula

C26H36O4

Molecular Weight

412.6 g/mol

IUPAC Name

(4-butoxyphenyl) 4-nonoxybenzoate

InChI

InChI=1S/C26H36O4/c1-3-5-7-8-9-10-11-21-29-23-14-12-22(13-15-23)26(27)30-25-18-16-24(17-19-25)28-20-6-4-2/h12-19H,3-11,20-21H2,1-2H3

InChI Key

JZXHMRKIBWALEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC

Origin of Product

United States

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